molecular formula C23H26N2O5S B2866001 methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900012-40-0

methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2866001
CAS No.: 900012-40-0
M. Wt: 442.53
InChI Key: PWMFWFSNWHYYTE-UHFFFAOYSA-N
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Description

Methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidine core substituted at positions 4, 5, and 5. The compound is structurally distinguished by:

  • A 4-phenyl group at position 4 of the tetrahydropyrimidine ring.
  • A methyl carboxylate moiety at position 3.
  • A bulky 4-tert-butylbenzenesulfonylmethyl substituent at position 6.

Properties

IUPAC Name

methyl 6-[(4-tert-butylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-23(2,3)16-10-12-17(13-11-16)31(28,29)14-18-19(21(26)30-4)20(25-22(27)24-18)15-8-6-5-7-9-15/h5-13,20H,14H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMFWFSNWHYYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(tert-butyl)benzenesulfonyl chloride with a suitable nucleophile, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as C23H26N2O5S, is a screening compound with potential applications in various scientific research fields .

Compound Identification

Key identifiers for this compound (C23H26N2O5S) :

  • ChemDiv Compound ID: C653-0291
  • Molecular Formula: C23H26N2O5S
  • IUPAC Name: this compound
  • SMILES: CC(C)(C)c(cc1)ccc1S(CC(NC(NC1c2ccccc2)=O)=C1C(OC)=O)(=O)=O

Screening Libraries

This compound is included in the following screening libraries :

  • Antiviral Library: This suggests its potential use in antiviral research .
  • BRD4 Targeted Library: This indicates it may be relevant in studies targeting bromodomain-containing protein 4 (BRD4) .

Potential Research Applications

Given its inclusion in antiviral and BRD4 targeted libraries, research applications may include:

  • Antiviral drug discovery: Investigating its efficacy against various viral infections .
  • Cancer research: Exploring its potential as a BRD4 inhibitor in cancer therapy .
  • Development of novel therapeutics: Serving as a lead compound for designing new drugs .

Mechanism of Action

The mechanism of action of methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent Variations in Dihydropyrimidine Derivatives

Compound Name Position 4 Substituent Position 5 Substituent Position 6 Substituent Key References
Methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-... Phenyl Methyl carboxylate 4-tert-butylbenzenesulfonylmethyl N/A
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Methyl carboxylate Methyl
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Ethyl carboxylate Methyl
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-... Phenyl Ethyl carboxylate Methyl + 3-(2-methylprop-1-enyl)
Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Methyl carboxylate Methoxycarbonylmethyl

Key Observations:

This may enhance solubility in polar solvents or influence crystal packing . The 3-(2-methylprop-1-enyl) group in adds rigidity and π-bond character, which could alter electronic properties compared to the sulfonyl-containing target compound.

Carboxylate Ester Variations :

  • Ethyl vs. methyl carboxylates (e.g., vs. ) impact lipophilicity and hydrolysis rates, with methyl esters generally being more reactive .

Thermodynamic Data:

  • Methyl 6-methyl-2-oxo-4-phenyl-... (): Solubility: Highest in isopropanol (0.12 mol/L at 298 K), attributed to hydrogen bonding with the carboxylate group. Enthalpy of Mixing (ΔHₘᵢₓ): –12.3 kJ/mol in isopropanol, indicating exothermic dissolution. The target compound’s bulky sulfonyl group may reduce solubility in non-polar solvents (e.g., benzene) compared to this analog.

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : Methyl carboxylate analogs (e.g., ) form hydrogen-bonded dimers via N–H···O interactions (2.89 Å). The sulfonyl group in the target compound may introduce additional S=O···H–N bonds, stabilizing the lattice .
  • Ring Puckering : Tetrahydropyrimidine rings in analogs exhibit puckering amplitudes (q = 0.2–0.4 Å) and pseudorotation phases (φ = 10–30°), influenced by substituents. The bulky sulfonyl group may constrain puckering, affecting conformational flexibility .

Biological Activity

Methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.

Structural Characteristics

The compound is categorized under sulfonamide derivatives and tetrahydropyrimidines , which are known for their significant biological activities, including antimicrobial and anticancer properties. Its molecular formula is C23H25N2O5SC_{23}H_{25}N_2O_5S, with a molecular weight of approximately 477.0 g/mol. The structure features a tetrahydropyrimidine core, which is a crucial motif in various bioactive molecules .

PropertyValue
Molecular FormulaC23H25N2O5S
Molecular Weight477.0 g/mol
Structural MotifTetrahydropyrimidine

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with derivatives of tetrahydropyrimidine. Reaction conditions such as temperature and solvent choice (commonly methanol or dichloromethane) are critical for optimizing yield and purity. Techniques like thin-layer chromatography (TLC) and NMR spectroscopy are employed for product characterization .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study involving Schiff base complexes derived from sulfonamide showed promising antibacterial effects against various strains of bacteria .

In vitro assays have demonstrated that the compound can inhibit the growth of pathogenic fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values are determined using methods such as the MTT assay, which measures metabolic activity as an indicator of cell viability .

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, this compound has been reported to possess anti-inflammatory and analgesic effects. In animal models, it has shown potential in reducing inflammation markers and alleviating pain responses. These findings suggest that it could serve as a therapeutic candidate for inflammatory diseases .

Case Studies

  • Antibacterial Activity : A study synthesized five Schiff base complexes from sulfonamide derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some complexes exhibited significant antibacterial properties, suggesting potential applications in treating bacterial infections .
  • Antifungal Efficacy : Another study assessed the antifungal activity of related compounds against various fungal strains using the MTT method to determine MIC values. The results showed effective inhibition of fungal growth at low concentrations .
  • Anti-inflammatory Studies : Research involving the administration of this compound in animal models demonstrated a reduction in inflammation markers compared to control groups .

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